

Encorafenib metabolites identification M42.5A LHY746

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Compound Focus: Encorafenib

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Metabolite Identification and Quantitative Data

The following table summarizes the key findings from a human ADME (Absorption, Distribution, Metabolism, and Excretion) study for **Encorafenib** [1].

Aspect	Description / Value
Study Type	Phase I, open-label, single-center ADME study [1].
Subjects	4 healthy male subjects [1].
Dose	Single oral 100 mg dose of [14C]encorafenib (90 µCi) [1].
Primary Metabolic Pathway	N-dealkylation of the isopropyl carbamic acid methyl ester [1].
Primary Metabolite (M42.5)	LHY746 [1].
Major Clearance Route	Metabolism (~88% of recovered radioactive dose) [1].
Excretion Balance (Feces vs. Urine)	Equal mean recovery of 47.2% in both feces and urine [1].
Unchanged Drug in Feces	5.0% of the administered dose [1].

Aspect	Description / Value
Unchanged Drug in Urine	1.8% of the administered dose [1].
Fraction of Oral Absorption	Estimated to be at least ~86% [1].
Role of CYP3A4	Major enzyme, contributes to ~83% of total oxidative clearance [2].

Detailed Experimental Protocol

The methodology for the pivotal ADME study was designed to fully characterize the pharmacokinetic profile of **Encorafenib** [1].

- **Study Design (NCT01436656):** This was a single-center, open-label study. After an overnight fast, subjects received the single oral dose of [14C]**encorafenib**. They were confined to the clinic until at least 90% of the radioactive dose was recovered or until excretion rates fell below a specified threshold [1].
- **Sample Collection:** All urine and feces were collected at predetermined intervals for up to 96 hours post-dose. Blood samples were also collected for pharmacokinetic analysis [1].
- **Bioanalysis:** The concentrations of **Encorafenib** and its metabolites in plasma, urine, and feces were determined using validated methods. **Radioactivity profiling** was conducted using techniques like high-performance liquid chromatography (HPLC) coupled with liquid scintillation counting (LSC) and mass spectrometers (MS) to identify and quantify drug-related material [1].
- **Metabolite Profiling:** Metabolites in excreta were profiled to elucidate the biotransformation routes. The structure of M42.5 (LHY746) was confirmed through comparison with reference standards and mass spectrometric analysis [1].

Metabolic Pathway and DDI Context

The diagram below illustrates the primary metabolic pathway of **Encorafenib** and its interaction with other substances, based on data from the ADME and drug-drug interaction (DDI) studies [1] [2].



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> The primary metabolic pathway of **Encorafenib**, mediated by the CYP3A4 enzyme, and the site of a known drug-drug interaction.

- **Pathway and DDI Interpretation:** The formation of LHY746 is the dominant clearance pathway for **Encorafenib**. Since this process is primarily mediated by the CYP3A4 enzyme, **Encorafenib** is susceptible to **drug-drug interactions (DDIs)** with substances that affect CYP3A4 activity [1] [2].
 - A dedicated DDI study (NCT03864042) evaluated the impact of modafinil, a moderate CYP3A4 inducer. The results showed that modafinil caused a **weak reduction** in **Encorafenib** exposure (23.8% decrease in AUClast), while LHY746 exposures were not substantially changed. This led to the conclusion that **Encorafenib** can be coadministered with moderate CYP3A4 inducers without a dose adjustment [2].
 - In contrast, coadministration with CYP3A4 inhibitors (e.g., posaconazole) is known to significantly increase **Encorafenib** exposure and requires caution [2].

Key Takeaways for Researchers

- **Major Clearance Mechanism:** **Encorafenib** is predominantly cleared by metabolism, with renal excretion of the parent drug being minimal (<2%) [1].
- **Primary Metabolite:** The N-dealkylated metabolite **LHY746 (M42.5)** is the major product identified in human studies. It is considered pharmacologically inactive [2].
- **Critical DDI Consideration:** The central role of **CYP3A4** in **Encorafenib**'s metabolism is the key determinant of its drug interaction profile. Researchers should note that while the effect of moderate inducers like modafinil is weak, the effect of inhibitors is more pronounced [2].

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References

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